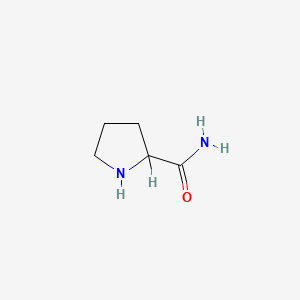

Pyrrolidine-2-carboxamide

Description

Significance of Pyrrolidine (B122466) Ring System in Biologically Active Molecules

The significance of the pyrrolidine ring system in medicinal chemistry is multifaceted. researchgate.nettandfonline.com As a saturated heterocyclic scaffold, it offers a three-dimensional structure that is advantageous for exploring pharmacophore space, a concept crucial for the successful clinical development of new drugs. nih.gov This non-planar structure, characterized by a phenomenon known as "pseudorotation," allows for a greater diversity of molecular shapes compared to flat aromatic rings. researchgate.netnih.gov

Key attributes of the pyrrolidine ring system include:

Stereochemistry: The presence of chiral centers in the pyrrolidine ring contributes significantly to the stereochemistry of a molecule. researchgate.netnih.gov This is critical as different stereoisomers can exhibit vastly different biological activities and binding affinities to target proteins. researchgate.netnih.gov

Physicochemical Properties: The pyrrolidine moiety can influence a molecule's hydrophilicity, basicity, and structural rigidity. tandfonline.com These properties are instrumental in optimizing a drug's pharmacokinetic profile, including its bioavailability, metabolic stability, and oral absorption. tandfonline.com

Synthetic Versatility: The pyrrolidine ring is amenable to various chemical modifications, allowing for the introduction of diverse substituents. tandfonline.comfrontiersin.org This flexibility enables medicinal chemists to fine-tune the biological activity and target selectivity of pyrrolidine-based compounds. tandfonline.com

The pyrrolidine scaffold is a common feature in a wide array of natural products, particularly alkaloids isolated from plants and microorganisms, which exhibit a broad spectrum of biological activities. nih.govfrontiersin.org

Overview of Pyrrolidine-2-carboxamide (B126068) Derivatives in Drug Discovery

This compound and its derivatives represent a promising class of compounds in the field of drug discovery. nih.govmdpi.com The carboxamide group attached to the second position of the pyrrolidine ring provides an additional point for molecular interactions and modifications, further enhancing the therapeutic potential of this scaffold.

Researchers have synthesized and evaluated numerous this compound derivatives for a variety of therapeutic applications. For instance, certain derivatives have been investigated as potent inhibitors of enzymes such as epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), which are implicated in cancer progression. nih.gov One study reported a novel series of pyrrolidine-carboxamide derivatives, with compound 7g emerging as a particularly potent antiproliferative agent against several cancer cell lines. nih.gov

Furthermore, derivatives of this compound have been designed as ligands for melanocortin-4 receptors, which are involved in regulating energy homeostasis. nih.gov Stereochemistry plays a crucial role in the activity of these compounds, with the (2R,3R)-pyrrolidine isomer demonstrating the most potent affinity. nih.gov The (S)-enantiomer of this compound is a widely used precursor in the synthesis of peptides and enzyme substrates.

The development of PROTACs (Proteolysis-Targeting Chimeras) has also utilized this compound derivatives. For example, VH032 Amine HCl , a derivative, has been shown to facilitate the degradation of specific proteins at nanomolar concentrations.

Historical Context of Pyrrolidine-Based Compounds in Therapeutics

The therapeutic use of compounds containing the pyrrolidine ring has a rich history. tandfonline.com Many established drugs across various therapeutic classes incorporate this versatile scaffold. tandfonline.com

Examples of marketed drugs containing a pyrrolidine moiety include:

Captopril: An angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. mdpi.comtandfonline.com

Ethosuximide: An antiepileptic medication. tandfonline.com

Clindamycin: An antibiotic. tandfonline.com

Procyclidine: An anticholinergic drug. tandfonline.com

The discovery of Protirelin (thyrotropin-releasing hormone) in 1969, a peptide hormone containing a this compound moiety, was a significant milestone. mdpi.com Synthesized by reacting (S)-pyrrolidine-2-carboxamide with another acid, Protirelin has been used in the treatment of epilepsy in children and as a diagnostic tool for thyroid diseases. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJNHYLEOZPXFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20973828 | |

| Record name | Pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>17.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834771 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

58274-20-7 | |

| Record name | Pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyrrolidine 2 Carboxamide and Its Derivatives

Stereoselective Synthesis Approaches

Stereoselective synthesis is crucial for producing enantiomerically pure pyrrolidine (B122466) derivatives, as the biological and catalytic activity of these molecules is highly dependent on their three-dimensional structure. These approaches often begin with readily available, optically pure starting materials or employ chiral auxiliaries to guide the stereochemical outcome of reactions.

Synthesis from L-Proline and D-Proline

The most direct and common route to enantiomerically pure pyrrolidine-2-carboxamides utilizes the naturally abundant and relatively inexpensive amino acids, L-proline and its non-natural enantiomer, D-proline. mdpi.comresearchgate.net These molecules serve as ideal starting points from the "chiral pool," providing the core pyrrolidine ring with the desired absolute stereochemistry at the C-2 position already established.

The synthesis involves the conversion of the carboxylic acid functional group of proline into a carboxamide. This transformation is typically achieved through a two-step sequence:

Activation of the Carboxylic Acid: The carboxyl group is first activated to make it more susceptible to nucleophilic attack. Common methods include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), or formation of an active ester.

Amination: The activated carboxyl group is then reacted with an ammonia (B1221849) source (for the primary amide) or a primary/secondary amine (for N-substituted amides).

A practical example is the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, where the amide is formed as a key intermediate from N-acylated L-proline. beilstein-journals.org This highlights the direct conversion of the proline carboxylic acid moiety into an amide functionality. beilstein-journals.org This fundamental approach is widely used in the synthesis of numerous prolinamide-based organocatalysts and pharmaceutical intermediates. unibo.it

Reduction of Pyrrolidine-2-carboxylic Acid

While the term "reduction" might be used colloquially, the conversion of a carboxylic acid to a carboxamide is chemically a condensation or coupling reaction, not a reduction. This process is a cornerstone for synthesizing pyrrolidine-2-carboxamide (B126068) from its parent acid, proline. The reaction involves forming a peptide bond between the carboxylic acid of proline and an amine.

To facilitate this, particularly when working with sensitive substrates or when trying to avoid harsh conditions (like those for acyl chloride formation), a wide array of peptide coupling reagents are employed. These reagents activate the carboxylic acid in situ, allowing for a direct and mild reaction with an amine.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Full Name | Activator/Additive | Key Features |

| DCC | Dicyclohexylcarbodiimide | None | Forms a dicyclohexylurea (DCU) byproduct that is poorly soluble. |

| EDC / EDCI | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | HOBt, HOAt | Water-soluble carbodiimide; byproduct is also water-soluble, simplifying purification. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | DIPEA, TEA | Highly efficient, fast reaction times, low racemization. |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIPEA, TEA | Similar to HATU, very effective for peptide bond formation. |

This methodology is central to creating libraries of N-substituted this compound derivatives, where the properties of the final molecule can be fine-tuned by varying the amine component.

Use of Chiral Auxiliaries in Asymmetric Synthesis

Several strategies have been developed for the asymmetric synthesis of substituted pyrrolidines:

Sulfinimine Chemistry: Chiral sulfinimines can undergo diastereoselective Mannich reactions. The addition of an enolate to the sulfinimine, followed by iodocyclization, forges the pyrrolidine ring in a highly stereoselective manner. nih.gov

Phenylglycinol-Based Routes: (R)-phenylglycinol is a common chiral auxiliary used to synthesize trans-2,5-disubstituted pyrrolidines. nih.gov The auxiliary directs the addition of Grignard reagents to an in-situ formed iminium ion, controlling the stereochemistry of the newly formed C-C bond. acs.org

C-H Activation: Advanced methods may employ transient chiral auxiliaries to direct C(sp³)-H activation. For instance, an 8-aminoquinoline (B160924) (8-AQ) auxiliary can be coupled to a proline derivative to direct a palladium-catalyzed arylation at a specific C-H bond, creating complex analogs stereoselectively. nih.gov

Once the substituted, enantiomerically enriched pyrrolidine-2-carboxylic acid (or ester) is synthesized via these methods, the carboxyl group can be converted to the corresponding carboxamide using the standard coupling procedures described previously.

Modular Synthetic Strategies

Modular strategies focus on constructing the pyrrolidine ring from acyclic (non-cyclic) precursors. These methods offer high flexibility, allowing for the introduction of diverse substituents and functionalities onto the pyrrolidine core.

Intramolecular Cyclization and Mannich-Type Reactions

The formation of the five-membered pyrrolidine ring is a key step in these modular approaches. Several powerful reactions are employed to achieve this cyclization efficiently and often with high stereocontrol.

Intramolecular Aza-Michael Reactions: In this approach, a precursor molecule containing both a nucleophilic amine and a Michael acceptor (such as an α,β-unsaturated ester or thioester) is designed. whiterose.ac.uk In the presence of a catalyst, the amine attacks the double bond in an intramolecular fashion, closing the ring to form the pyrrolidine structure. The use of a chiral catalyst, such as a chiral phosphoric acid, can render this cyclization enantioselective. whiterose.ac.uk

Mannich-Type Reactions: The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a compound with an acidic proton (like a ketone). Diastereoselective Mannich reactions can be used to create a γ-amino carbonyl compound, which can then undergo a subsequent cyclization step to form the pyrrolidine ring. nih.gov

1,3-Dipolar Cycloadditions: This powerful reaction involves the cycloaddition of an azomethine ylide (the 1,3-dipole) with an alkene (the dipolarophile). This method is highly effective for the stereoselective synthesis of complex, highly substituted pyrrolidines in a single step. rsc.org

These methods generate the core pyrrolidine ring, which must then be further functionalized to yield the final this compound product.

Coupling Reactions of Amines with N-Boc Proline

A highly effective modular strategy for creating diverse libraries of N-substituted pyrrolidine-2-carboxamides involves the use of N-protected proline. The most common protecting group is the tert-butyloxycarbonyl (Boc) group, which shields the nitrogen's nucleophilicity and reactivity.

The synthesis proceeds by coupling N-Boc-proline with a wide variety of primary or secondary amines using the peptide coupling reagents detailed in section 2.1.2. This allows for the systematic variation of the substituent on the carboxamide nitrogen. After the coupling reaction is complete, the Boc protecting group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to yield the final secondary amine in the pyrrolidine ring if desired. This approach is fundamental to the synthesis of numerous prolinamide organocatalysts, where the amide substituent plays a critical role in the catalyst's function. mdpi.com

Table 2: Summary of Synthetic Strategies

| Strategy | Starting Material(s) | Key Reaction(s) | Stereocontrol |

| Chiral Pool Synthesis | L-Proline or D-Proline | Carboxylic acid activation, Amidation | Inherited from starting material |

| Chiral Auxiliary | Acyclic precursors + Chiral auxiliary | Diastereoselective Mannich, Alkylation, Cyclization | Directed by the chiral auxiliary |

| Intramolecular Cyclization | Acyclic amino-alkenes | Aza-Michael Addition, 1,3-Dipolar Cycloaddition | Chiral catalyst or substrate control |

| Modular Coupling | N-Boc-Proline + Various amines | Peptide coupling reaction | Inherited from N-Boc-Proline |

Functionalization of Preformed Pyrrolidine Rings

A primary strategy in the synthesis of pyrrolidine derivatives involves the modification of an existing, or preformed, pyrrolidine ring. nih.govnih.gov This approach is particularly valuable as it often starts with readily available and optically pure cyclic precursors, such as the amino acid proline or its derivative, 4-hydroxyproline. nih.gov By using these established rings as a scaffold, chemists can introduce a variety of functional groups to create complex molecules while often preserving the stereochemistry of the original chiral centers. nih.gov

Synthesis of Substituted Phenyl this compound Derivatives

A significant class of derivatives is the N-(substituted phenyl) pyrrolidine-2-carboxamides, which have been synthesized and investigated for their biological activities. rroij.comrroij.com The general synthesis for these compounds involves the formation of an amide bond between the pyrrolidine-2-carboxylic acid moiety and a substituted aniline. rroij.com

The process typically begins with the conversion of pyrrolidine-2-carboxylic acid (L-proline) into its more reactive acid chloride form, pyrrolidine-2-carbonyl chloride. rroij.com This is often achieved by reacting the starting acid's hydrochloride salt with a chlorinating agent like phosphorous pentachloride (PCl5) in a suitable solvent. rroij.com The resulting pyrrolidine-2-carbonyl chloride is then reacted directly with a variety of substituted anilines (aromatic amines) in a solvent such as acetone, typically under reflux conditions, to yield the desired N-(substituted phenyl) this compound derivatives. rroij.com Further modification, such as acetylation of the pyrrolidine nitrogen, can be carried out on these products to generate additional derivatives. rroij.com

| Compound ID | Substituent on Phenyl Ring | Reference |

|---|---|---|

| 3a | 4-Chloro | rroij.com |

| 3d | 2,4-Dichloro | rroij.com |

Synthesis of Sulphonamide Pyrrolidine Carboxamide Derivatives

Carboxamides that incorporate a sulphonamide functionality represent an important area of chemical synthesis. plos.orgnih.gov A robust methodology has been developed for the synthesis of a series of novel sulphonamide pyrolidine carboxamide derivatives. This strategy is a multi-step process that combines the functionalization of a preformed pyrrolidine ring with a subsequent peptide coupling reaction. plos.org

The synthesis is initiated by reacting proline with a specific sulfonyl chloride, such as toluene (B28343) sulfonyl chloride or para-nitrophenyl (B135317) sulfonyl chloride. This step introduces the sulfonamide group onto the nitrogen of the pyrrolidine ring, creating an N-sulfonylated proline intermediate. plos.org Following the formation of this key intermediate, it is coupled with various 2-amino-N-substituted phenylpropanamides. This amide bond formation is facilitated by standard peptide coupling reagents, specifically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) and Hydroxybenzotriazole (HOBT), to produce the final sulphonamide pyrolidine carboxamide compounds. plos.org This synthetic route has been successfully employed to generate a library of thirty-two distinct derivatives. plos.orgnih.gov

| Compound ID | Description | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 10a | 1-(4-nitrophenylsulfonyl)-N-(1-oxo-1-(phenylamino)propan-2-yl)this compound | 73 | 156–158 | nih.gov |

| 10c | N-(1-(4-methoxyphenylamino)-1-oxopropan-2-yl)-1-(4-nitrophenylsulfonyl)this compound | 52 | 131–133 | nih.gov |

| 10d | N-(1-(4-isopropylphenylamino)-1-oxopropan-2-yl)-1-(4-nitrophenylsulfonyl)this compound | 68 | 86–88 | nih.gov |

| 10e | N-(1-(4-chlorophenylamino)-1-oxopropan-2-yl)-1-(4-nitrophenylsulfonyl)this compound | 78 | 145–147 | nih.gov |

Synthesis of Pyrrolidine Oxadiazoles

The synthesis of derivatives where the carboxamide functional group is transformed into a heterocyclic ring, such as an oxadiazole, represents a significant structural modification. The 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197) rings are common motifs in biologically active compounds. nih.govmdpi.comnih.gov While direct conversion from a simple carboxamide is not typical, a plausible and common synthetic route involves converting the carboxamide of this compound into a suitable precursor for oxadiazole ring formation.

For the synthesis of 1,3,4-oxadiazoles, a common precursor is an N,N'-diacylhydrazine. mdpi.com This can be achieved by first hydrolyzing the this compound to its corresponding carboxylic acid. This acid can then be reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazide. Subsequent acylation of the terminal nitrogen of the hydrazide, followed by a dehydration-cyclization reaction, often promoted by reagents like phosphorus pentoxide or trifluoromethanesulfonic anhydride, would yield the 2,5-disubstituted 1,3,4-oxadiazole ring attached to the pyrrolidine core. mdpi.com

Alternatively, for the synthesis of 1,2,4-oxadiazoles, a key intermediate is an amidoxime. researchgate.net The this compound could be converted to its corresponding nitrile, which can then be reacted with hydroxylamine (B1172632) to form the amidoxime. This intermediate can then undergo cyclization with a carboxylic acid derivative or an orthoester to form the 3,5-disubstituted 1,2,4-oxadiazole ring. nih.govresearchgate.net

Synthesis of Pyrrolidine Sulfonamide Derivatives

Pyrrolidine sulfonamide derivatives are a class of compounds characterized by the presence of a sulfonamide group (—SO₂NH—) connected to the pyrrolidine ring. frontiersrj.com The most direct method for their synthesis involves the reaction between the secondary amine of the pyrrolidine ring and a sulfonyl chloride (R-SO₂Cl). icm.edu.pl This reaction is a standard procedure for forming sulfonamides from amines and is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. frontiersrj.com

A specific application of this methodology is seen in the N-sulfonylation of proline, which is a pyrrolidine-2-carboxylic acid. plos.org In this process, proline is treated with an aryl sulfonyl chloride, such as p-toluenesulfonyl chloride or p-nitrophenylsulfonyl chloride, in a basic solution. The nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. This results in the formation of a stable N-sulfonylpyrrolidine derivative, a key building block for more complex molecules. plos.org

Synthesis of Pyrrole-2-carboxamide Derivatives

The conversion of a saturated this compound to its aromatic counterpart, pyrrole-2-carboxamide, involves a dehydrogenation or aromatization reaction. This transformation removes hydrogen atoms from the saturated pyrrolidine ring to introduce the double bonds characteristic of the aromatic pyrrole (B145914) system. While specific methods for the direct dehydrogenation of this compound are not extensively detailed, the aromatization of saturated N-heterocycles is a known chemical transformation. rsc.org

Generally, such dehydrogenation reactions can be accomplished using various reagents and conditions. Catalytic dehydrogenation is a common method, often employing a metal catalyst such as palladium on carbon (Pd/C) at elevated temperatures. Other chemical oxidants can also be used, including manganese dioxide (MnO₂), sulfur, or selenium. The choice of reagent and reaction conditions would be critical to achieve the desired aromatization without cleaving the carboxamide group. The resulting pyrrole-2-carboxamide scaffold is a component of many pharmacologically active molecules. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Pyrrolidine 2 Carboxamide Derivatives

Influence of Substituents on Biological Activity

The introduction of different chemical moieties to the pyrrolidine-2-carboxamide (B126068) scaffold has profound effects on their biological activity. These modifications can alter the compound's size, shape, electronic distribution, and physicochemical properties, thereby affecting its interaction with biological targets.

The presence and nature of aromatic rings and various functional groups are critical determinants of the biological activity of this compound derivatives. Research has shown that the introduction of appropriate polyaromatic moieties can significantly increase inhibitory activity against enzymes like InhA, a key enzyme in Mycobacterium tuberculosis. nih.gov For instance, certain compounds with novel multiple ring structures have demonstrated submicromolar IC50 values. nih.gov

Specifically, the addition of a 3-phenyl substituent can result in a 25-fold increase in activity compared to the unsubstituted parent compound. nih.gov Furthermore, the incorporation of a piperazine (B1678402) ring in the scaffold has also led to strong inhibition of InhA, with better activity observed with additional substituents at the para-position of the phenyl ring attached to the piperazine. nih.gov However, not all aromatic additions are beneficial; for example, a 1-(9H-fluoren-9-yl) piperazine function resulted in only modest inhibition. nih.gov

The nature of the linker between the pyrrolidine (B122466) core and other parts of the molecule also plays a role. Conformationally flexible linkers have been shown to increase the inhibitory potency of some derivatives, though this can sometimes lead to reduced selectivity. rsc.org

Table 1: Effect of Aromatic and Functional Group Substitutions on InhA Inhibition

| Compound ID | Substituent | IC50 (μM) | Fold Increase in Activity (vs. s1) |

| s1 | Unsubstituted Phenyl | 10.66 | 1 |

| d11 | 3,5-dichloro | 0.39 | ~27 |

| p24 | 3-phenyl | 0.39 | ~27 |

| p20 | Polyaromatic | Submicromolar | >10 |

| p21 | Polyaromatic | Submicromolar | >10 |

| p37 | Piperazine with p-substituted phenyl | 4.47 | ~2.4 |

| p35 | 1-(9H-fluoren-9-yl) piperazine | Modest Inhibition | - |

The position and type of smaller functional groups, such as chloro, methyl, and nitro groups, on the aromatic rings of this compound derivatives are crucial for their biological activity. Studies on InhA inhibitors have revealed that electron-withdrawing groups, particularly at the meta-position of a phenyl ring, generally lead to the best inhibitory activity. nih.gov

Specifically, 3,5-disubstitution on the phenyl ring often improves inhibitory potency, with a 3,5-dichloro-substituted compound showing the best activity in one series. nih.gov Conversely, para-substituents, and to a lesser extent ortho-substituents, tend to reduce or eliminate potency. nih.gov For instance, a 4-chloro substituent can result in at least a 10-fold reduction in potency. nih.gov The introduction of a methyl group to replace a hydrogen on the pyrrole (B145914) ring has been shown to reduce antimycobacterial activity by about 50-fold. nih.gov

In a different series of compounds targeting plasmodium, para-nitrophenyl (B135317) derivatives generally exhibited higher antiplasmodial activity than those with a toluenesulfonamide group. nih.gov This highlights that the electronic nature of the substituent is a key factor in determining biological efficacy.

Table 2: Influence of Chloro, Methyl, and Nitro Group Substitutions

| Compound Series | Substituent Position | Substituent Type | Effect on Activity |

| InhA Inhibitors | meta (3-position) | Electron-withdrawing | Increased potency |

| InhA Inhibitors | para (4-position) | Chloro | 10-fold reduction in potency |

| InhA Inhibitors | ortho (2-position) | Bromo, CO2Me | 3-fold decrease in potency |

| InhA Inhibitors | 3,5-disubstitution | Dichloro | Best activity in series |

| Anti-TB Agents | Pyrrole N-H | Methyl | 50-fold reduction in activity |

| Antiplasmodial Agents | para-position | Nitrophenyl | Higher activity than toluenesulfonamide |

Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a critical parameter that influences its membrane permeability and, consequently, its biological activity. For this compound derivatives, SAR data has indicated that small, lipophilic 3-phenyl substituents are preferable for optimal potency as N-acylethanolamine acid amidase (NAAA) inhibitors. rsc.org

The relationship between lipophilicity and activity is not always linear. While increased lipophilicity can enhance membrane permeability, it can also lead to poor aqueous solubility, which may negatively impact bioavailability. nih.gov Lipophilic pyrrolidone derivatives have been shown to enhance the release of substances from liposomes, suggesting they interact with and permeate lipid membranes. nih.gov This interaction with skin lipids is thought to be a primary mechanism for their action as transdermal penetration enhancers. nih.gov Therefore, a balance between lipophilicity and hydrophilicity is often necessary to achieve the desired therapeutic effect.

Stereochemical Influence on Biological Profile

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a fundamental aspect of its interaction with chiral biological macromolecules like proteins and enzymes. For this compound derivatives, stereochemistry plays a pivotal role in determining their biological activity.

The pyrrolidine ring contains chiral centers, leading to the existence of different stereoisomers (enantiomers and diastereomers). It has been consistently observed that the biological activity of this compound derivatives often resides in a single enantiomer. Resolution of racemic mixtures of several InhA inhibitors has indicated that only one enantiomer is active. nih.gov

More specifically, studies have highlighted the importance of the (S)-configuration at certain positions for potent biological activity. For instance, the replacement of a morpholine (B109124) group with an (S)-3-hydroxypyrrolidine was found to increase the inhibitory activity of a series of NAPE-PLD inhibitors by 10-fold. researchgate.net Similarly, the introduction of an (S)-3-phenylpiperidine resulted in a 3-fold increase in potency. researchgate.net This stereospecificity underscores the precise three-dimensional fit required for the interaction between the drug molecule and its biological target.

The flexibility of the pyrrolidine ring and its substituents can be constrained to lock the molecule into a specific, biologically active conformation. This approach, known as conformational restriction, can lead to increased potency and selectivity. The pyrrolidine ring itself can adopt different puckered conformations, and the preference for a particular pucker can be influenced by substituents. nih.gov

Studies on NAAA inhibitors have shown that conformationally restricted linkers, while not enhancing inhibitor potency, can improve selectivity over other enzymes like FAAH. rsc.org In contrast, more flexible linkers in the same study increased inhibitory potency but reduced selectivity. rsc.org This demonstrates a trade-off between potency and selectivity that can be modulated through conformational control. The introduction of sterically demanding groups, such as a tert-butyl group, at specific positions on the pyrrolidine ring can strongly favor a particular ring puckering, thereby enforcing a specific conformation. nih.gov

Structure-Target Interaction Analysis of this compound Derivatives

The interaction between a ligand and its biological target is a complex interplay of various non-covalent forces. For derivatives of this compound, the nature and strength of these interactions are paramount in determining their biological activity. Key among these are hydrogen bonding, hydrophobic interactions, and π-π stacking.

Hydrogen Bonding and Hydrophobic Interactions

Hydrogen bonds and hydrophobic interactions are fundamental to the molecular recognition of this compound derivatives at their target binding sites. The pyrrolidine ring and the carboxamide group, in particular, provide ample opportunities for such interactions.

Research into N-phenylthis compound derivatives as inhibitors of α-glucosidase has highlighted the critical role of these interactions. Molecular docking studies of a particularly potent derivative, the 4-methoxy analogue, revealed specific hydrogen bonding with key amino acid residues within the enzyme's active site, including lysine (B10760008) (Lys156), asparagine (Asn235), and serine (Ser311). Another derivative in the same series formed a hydrogen bond with histidine (His280) and engaged in hydrophobic interactions with tyrosine (Tyr158), phenylalanine (Phe314), arginine (Arg315), and lysine (Lys156). nih.gov

Similarly, in a series of pyridopyrrolopyrimidine-2-carboxamide derivatives designed as inhibitors for the SARS-CoV-2 main protease (Mpro), both hydrogen bonding and hydrophobic interactions were found to be crucial for their inhibitory activity. One of the most active compounds in this series was observed to form a hydrogen bond between its amide carbonyl group and the NH of Cys145, as well as a hydrogen bond between the carbonyl of the fused ring system and Glu166. Furthermore, bidirectional hydrophobic interactions were identified between the six-membered rings of the pyridopyrrolopyrimidine moiety and the essential amino acid residue Met165. rsc.org The carboxamide group in another derivative was found to form two hydrogen bonds with the amino acid residues His163 and Phe140. rsc.org

These examples underscore the importance of the spatial arrangement of substituents on the this compound scaffold to facilitate optimal hydrogen bonding and hydrophobic contacts, thereby enhancing binding affinity and biological activity.

Table 1: Key Hydrogen Bonding and Hydrophobic Interactions of this compound Derivatives

| Derivative Class | Target Enzyme | Interacting Residues (Hydrogen Bonding) | Interacting Residues (Hydrophobic) |

|---|---|---|---|

| N-phenylpyrrolidine-2-carboxamides | α-glucosidase | Lys156, Asn235, Ser311, His280 | Tyr158, Phe314, Arg315, Lys156 |

| Pyridopyrrolopyrimidine-2-carboxamides | SARS-CoV-2 Mpro | Cys145, Glu166, His163, Phe140 | Met165 |

π-π Stacking Interactions

While hydrogen bonds and hydrophobic interactions are significant, π-π stacking can also play a crucial role in the binding of certain this compound derivatives, particularly those containing aromatic substituents. This type of interaction involves the non-covalent attraction between aromatic rings.

In the context of pyridopyrrolopyrimidine-2-carboxamide derivatives targeting the SARS-CoV-2 Mpro, π-π stacking was identified as a key interaction. One of the potent inhibitors in this series exhibited π-π stacking with the catalytic dyad residue His41 for a significant portion of the simulation time. rsc.org This interaction contributes to the stable binding of the inhibitor within the active site.

Furthermore, studies on a cis-3,4-diphenylpyrrolidine scaffold, a related pyrrolidine structure, have shown that the folding of a phenyl ring can create face-to-face π-π stacking interactions with another aromatic ring within the molecule, leading to a "U-shaped" conformation that can be important for biological activity. nih.gov Although not directly a this compound, this demonstrates the potential for π-π stacking to influence the conformation and binding of pyrrolidine-containing compounds.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the physicochemical properties that are important for their biological function.

For this compound derivatives, both two-dimensional (2D) and three-dimensional (3D) QSAR analyses have been employed to elucidate the structural requirements for their activity against various biological targets.

A 2D-QSAR model was developed for a large series of pyrrolidine amide derivatives as dipeptidyl peptidase-IV (DPP-IV) inhibitors. This model, which was constructed and optimized using the Gaussian program, demonstrated good predictive ability. The analysis indicated that the electronic effect of the substituents on the pyrrolidine and carbon rings plays a significant role in their inhibitory activity. researchgate.net

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have provided more detailed insights into the structure-activity relationships of pyrrolidine derivatives. For a set of pyrrolidine analogues as DPP-IV inhibitors, CoMFA and CoMSIA models were developed. The CoMFA model, which considered steric and electrostatic fields, showed a cross-validated correlation coefficient (q²) of 0.727. The best CoMSIA model, which included steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, yielded a q² of 0.870. nih.gov

Another 3D-QSAR study on pyrrolidine carboxamide analogues as enoyl acyl carrier protein reductase inhibitors also produced a robust CoMFA model with a cross-validated q² of 0.777 and a conventional correlation coefficient (r²) of 0.966. silae.it The contour maps generated from these CoMFA and CoMSIA models provide a visual representation of the regions around the molecule where modifications are likely to enhance or diminish biological activity. For instance, in the study of DPP-IV inhibitors, the contour plots suggested that electron-donating groups at the 3rd position of the pyrrolidine ring increase activity, while electron-withdrawing groups are favored at the 4th and 5th positions. nih.gov

Table 2: Statistical Parameters of 3D-QSAR Models for Pyrrolidine Derivatives

| QSAR Model | Target | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² |

|---|---|---|---|---|

| CoMFA | DPP-IV Inhibitors | 0.727 | - | 0.655 |

| CoMSIA | DPP-IV Inhibitors | 0.870 | - | 0.604 |

| CoMFA | Enoyl acyl carrier protein reductase Inhibitors | 0.777 | 0.966 | 0.893 |

These QSAR studies provide a theoretical framework for the rational design of new, more potent this compound derivatives by identifying the key structural features and physicochemical properties that govern their biological activity.

Pharmacological Investigations and Therapeutic Potential of Pyrrolidine 2 Carboxamide Derivatives

Anticonvulsant Activity

Derivatives of the pyrrolidine (B122466) ring, particularly pyrrolidine-2,5-diones, have been a focus of research for the development of new antiepileptic drugs. nih.gov Investigations have utilized standard preclinical models to assess their efficacy and potential neurological side effects.

Maximal Electroshock Seizure (MES) Test

The Maximal Electroshock Seizure (MES) test is a widely used primary screening model for generalized tonic-clonic seizures. mdpi.com In this test, an electrical stimulus is applied to induce a seizure, and the ability of a compound to prevent the tonic hindlimb extension phase is a measure of its anticonvulsant activity.

Several series of N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives have been synthesized and evaluated in the MES test. rroij.com Many of these compounds were found to be active at various doses when administered intraperitoneally to mice. rroij.com For instance, certain derivatives with 4-nitrophenyl and 4-chlorophenyl substituents showed notable protection against MES-induced seizures. rroij.com One of the most active compounds provided protection at a dose of 30 mg/kg, which is comparable to the standard drug phenytoin. rroij.com

Further studies on related structures, such as 3-aminopyrrolidine-2,5-dione (B1193966) derivatives, also demonstrated antiseizure activity in the MES test. uj.edu.pl Similarly, hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl) propanamide have shown a broad spectrum of anticonvulsant activity in the MES model. mdpi.com Research on 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives also identified compounds with significant anticonvulsant effects in the MES test, with one compound showing 100% protection in the initial screening. nih.gov

| Compound Series | Key Findings | Reference Compound(s) |

|---|---|---|

| N-(substituted phenyl) pyrrolidine-2-carboxamides | Active compounds identified, with 4-nitrophenyl and 4-chlorophenyl derivatives showing significant protection. One compound active at 30 mg/kg. | Phenytoin, Carbamazepine |

| 3-aminopyrrolidine-2,5-diones | Exhibited antiseizure activity in the MES test. | Ethosuximide |

| 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamides | One derivative provided 100% protection in the initial screening. Another showed a more beneficial ED50 value than valproic acid. | Valproic Acid |

| 2-(2,5-dioxopyrrolidin-1-yl) propanamide hybrid | Significantly enhanced the anticonvulsant action of lacosamide (B1674222) and valproate in the MES test. | Lacosamide, Valproate |

Neurotoxicity Evaluation

A crucial aspect of developing new anticonvulsant drugs is the assessment of their potential to cause neurological deficits. The rotarod test is a standard method used to evaluate motor coordination and acute neurotoxicity in rodents. nih.gov

In studies involving N-(substituted phenyl) this compound derivatives, the most active compounds in the MES test were also evaluated for neurotoxicity. rroij.com Notably, these compounds did not exhibit any neurotoxic effects in the rotarod test at their effective anticonvulsant doses. rroij.com Similarly, many of the synthesized 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives were found to be devoid of neurotoxicity in the rotarod test. nih.gov Active 3-aminopyrrolidine-2,5-dione derivatives also demonstrated low in vivo neurotoxicity. uj.edu.pl The evaluation of a hybrid compound, C-11, and its combination with other antiepileptic drugs did not show any adverse effects on motor coordination in the chimney test. mdpi.com This favorable separation between anticonvulsant activity and neurotoxicity is a promising characteristic for the development of new therapeutic agents.

Anticancer Activity

This compound derivatives have also been extensively investigated for their potential as anticancer agents. Research has focused on their ability to inhibit the growth of cancer cells, induce programmed cell death, and target specific molecular pathways involved in cancer progression.

Inhibition of Cell Proliferation and Apoptosis Induction

A key mechanism through which many anticancer drugs exert their effects is by inhibiting cell proliferation and inducing apoptosis (programmed cell death). A novel series of pyrrolidine-carboxamide derivatives was found to be potent antiproliferative agents capable of triggering apoptosis. nih.gov Another study synthesized a dimer, spiroindolinone pyrrolidinecarboxamide XR-4, which was shown to inhibit cancer cell proliferation and induce cell apoptosis by activating the p53 tumor suppressor pathway. nih.gov Western blot analysis confirmed that this compound could induce the accumulation of cleaved PARP, a marker of apoptosis. nih.gov Similarly, a pyrrolidine derivative synthesized at DePauw University was shown to have a high likelihood of inducing apoptosis in MCF-7 breast cancer cells. depauw.edu Furthermore, a novel compound isolated from Octopus vulgaris ink, N-(2-ozoazepan-3-yl)-pyrrolidine-2-carboxamide (OPC), induced morphological features characteristic of apoptosis in A549 lung cancer cells. nih.gov

Effects on Specific Cancer Cell Lines (e.g., A549, MCF-7, HepG2, HT-29)

The anticancer activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. A series of these derivatives demonstrated antiproliferative activity against A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines. nih.gov One particular compound from this series, 7g, was more potent than the standard chemotherapy drug doxorubicin (B1662922) against these three cell lines. nih.gov The compound N-(2-ozoazepan-3-yl)-pyrrolidine-2-carboxamide (OPC) was shown to inhibit the growth of several human cancer cell lines, including A549, with an IC50 value of 53.70 μM in the lung cancer line. nih.gov Additionally, a dimer, spiroindolinone pyrrolidinecarboxamide XR-4, was found to upregulate the p53 target gene p21 in both LNCaP (prostate cancer) and HepG2 (liver cancer) cells, leading to inhibition of cell proliferation. nih.gov

| Compound/Series | Cancer Cell Line(s) | Observed Effects | IC50 / Key Finding |

|---|---|---|---|

| Pyrrolidine-carboxamide derivatives (e.g., 7g) | A549, MCF-7, HT-29 | Inhibition of cell proliferation, apoptosis induction | Compound 7g mean IC50: 0.90 μM (more potent than doxorubicin) |

| N-(2-ozoazepan-3-yl)-pyrrolidine-2-carboxamide (OPC) | A549, MDA-MB-231, 22Rv1, HeLa | Inhibition of cell growth, apoptosis induction | IC50 on A549: 53.70 μM |

| Spiroindolinone pyrrolidinecarboxamide (XR-4) | LNCaP, HepG2, 22Rv1 | Inhibition of cell proliferation, apoptosis induction, p53 activation | Effectively reduced colony formation in 22Rv1 cells |

| Pyrrolidine derivative (Hansen Lab) | MCF-7 | Apoptosis induction, disruption of cell movement | Qualitative observation of apoptosis |

Kinase Inhibition (e.g., EGFR, CDK2, BRAFV600E, PI3K)

Kinases are critical enzymes in cell signaling pathways that are often dysregulated in cancer, making them attractive targets for therapeutic intervention. Pyrrolidine-based structures have been explored as inhibitors of various kinases.

A novel series of pyrrolidine-carboxamide derivatives were developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov Several compounds from this series demonstrated potent inhibitory activity against EGFR, with IC50 values ranging from 87 to 107 nM, comparable to the reference drug erlotinib (B232) (IC50 = 80 nM). nih.govju.edu.sa The same compounds also efficiently inhibited CDK2, with IC50 values ranging from 15 to 31 nM, which compares favorably to the reference drug dinaciclib (B612106) (IC50 = 20 nM). nih.gov The pyrrolo[2,3-d]pyrimidine nucleus, which is structurally related, has been a significant scaffold in the development of EGFR kinase inhibitors. snv63.ru While the broader class of pyrrolidine derivatives has been investigated as PI3K inhibitors, specific data for this compound derivatives in this context is less defined in the provided sources. researcher.life Similarly, while dual inhibitors targeting EGFR and BRAFV600E have been developed from related heterocyclic structures, specific inhibitory data for this compound derivatives against BRAFV600E were not detailed in the search results. researchgate.net

Inhibition of Matrix Metalloproteinases (MMPs)

This compound derivatives have been investigated as inhibitors of matrix metalloproteinases (MMPs), a family of zinc-containing endopeptidases involved in the degradation of the extracellular matrix. nih.govnih.gov Overexpression of MMPs is associated with various pathological conditions, making them a significant target for drug design. nih.gov

Research into novel pyrrolidine derivatives has identified potent and selective inhibitors of MMP-2. nih.gov A series of hydroxamate derivatives, in particular, demonstrated significant inhibitory activity. nih.gov Compounds 8a-c were found to be as potent or more potent as MMP-2 inhibitors when compared to the control, LY52. nih.gov The binding mode of the most potent of these, compound 8a , with MMP-2 has also been proposed. nih.gov

Quantitative structure-activity relationship (QSAR) studies on a dataset of 31 cinnamoyl pyrrolidine derivatives have provided further insight into the mechanism of MMP-2 inhibition. nih.gov These studies indicate that the inhibitory activity is primarily dependent on the electronic properties of the compounds. nih.gov Additionally, research on galloyl pyrrolidine derivatives has shown inhibitory activity against gelatinases, specifically MMP-2 and MMP-9. researchgate.net Structure-activity analyses of these compounds revealed that introducing longer and more flexible side chains at the C(4) position of the pyrrolidine ring enhances activity against gelatinases. researchgate.net

Table 1: this compound Derivatives as MMP Inhibitors

| Compound Series | Target MMP | Key Findings | Source |

|---|---|---|---|

| Hydroxamates (8a-c) | MMP-2 | Showed equal or greater potency compared to the positive control LY52. | nih.gov |

| Cinnamoyl derivatives | MMP-2 | Inhibitory activity depends mainly on the electronic properties of the compounds. | nih.gov |

| Galloyl derivatives | MMP-2, MMP-9 | Longer, flexible side chains at the C(4) position increase activity. | researchgate.net |

Modulation of Cell Cycle

Certain this compound derivatives have been identified as potent modulators of the cell cycle through the inhibition of key regulatory proteins. A novel series of these derivatives was developed and evaluated for antiproliferative activity, revealing a dual-inhibitory mechanism targeting both the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov CDK2 is a critical enzyme in the regulation of the cell cycle. nih.gov

Table 2: CDK2 Inhibition by this compound Derivatives

| Compound | Target | IC₅₀ Value (nM) | Reference Drug (IC₅₀, nM) | Source |

|---|---|---|---|---|

| 7e | CDK2 | 15-31 | Dinaciclib (20) | nih.gov |

| 7g | CDK2 | 15-31 | Dinaciclib (20) | nih.gov |

| 7k | CDK2 | 15-31 | Dinaciclib (20) | nih.gov |

| 7n | CDK2 | 15-31 | Dinaciclib (20) | nih.gov |

| 7o | CDK2 | 15-31 | Dinaciclib (20) | nih.gov |

Potential as Chemoprotective Molecules

The chemoprotective potential of this compound derivatives has been linked to their antioxidant properties. Antioxidants can protect cells from damage caused by oxidative stress, a factor in the development of numerous diseases. core.ac.ukresearchgate.netnih.gov

Metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide have demonstrated encouraging antioxidant activities, determined by their ability to scavenge the stable free radical 2,2'-diphenyl-1-picrylhydrazyl. core.ac.ukresearchgate.net Similarly, studies on thiocaffeine derivatives have shown that the introduction of a pyrrolidine moiety can result in exceptionally active antioxidant compounds, offering significant cytoprotective potential. nih.gov Furthermore, a series of diphenylamine-pyrrolidin-2-one-hydrazone derivatives were synthesized and evaluated for their antioxidant activity using the Ferric Reducing Antioxidant Power (FRAP) assay. nih.gov One derivative, N′-(1-(4-aminophenyl)ethylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide , exhibited antioxidant activity 1.2 times higher than that of the standard, protocatechuic acid. nih.gov New sulphonamide pyrolidine carboxamide derivatives have also been evaluated for their antioxidant activities. nih.gov

Anti-inflammatory Activity

Derivatives of this compound have shown notable anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes. researchgate.netnih.govmdpi.com The COX enzymes (COX-1 and COX-2) are central to the inflammatory pathway. nih.gov

A study focused on the synthesis and evaluation of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate (MAK01) revealed significant inhibitory activity against both COX-1 and COX-2. mdpi.com The compound demonstrated a greater inhibitory effect on COX-2 (IC₅₀ = 130 µg/mL) compared to COX-1 (IC₅₀ = 314 µg/mL), suggesting potential as a selective anti-inflammatory agent. mdpi.com Additionally, MAK01 showed potent inhibition of the 5-lipoxygenase (5-LOX) enzyme, with an IC₅₀ value of 105 µg/mL. mdpi.com In another study, newly synthesized pyrrolidine derivatives were screened for their in-vivo anti-inflammatory effects, with compounds A-1 and A-4 exhibiting the highest anti-inflammatory and analgesic properties, respectively. nih.gov These findings suggest that such derivatives could serve as promising lead compounds for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Table 3: Anti-inflammatory Activity of Pyrrolidine Derivatives

| Compound | Target Enzyme | IC₅₀ Value (µg/mL) | Source |

|---|---|---|---|

| MAK01 | COX-1 | 314 | mdpi.com |

| COX-2 | 130 | mdpi.com | |

| 5-LOX | 105 | mdpi.com | |

| A-1 | COX-1/COX-2 | Exhibited highest anti-inflammatory effect in its series. | nih.gov |

Antimicrobial Activity

The pyrrolidine scaffold is a key structural unit in many compounds possessing a wide range of biological functions, including antimicrobial activity. scispace.comresearchgate.net Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. scispace.comresearchgate.net

Antibacterial Activity (Gram-positive and Gram-negative strains)

This compound derivatives have demonstrated broad-spectrum antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov

One study investigated substituted N-(2′-nitrophenyl)pyrrolidine-2-carboxamides (4a–4n ) against five Gram-positive and five Gram-negative bacterial strains. researchgate.net Compound 4b showed the highest activity, with a minimum inhibitory concentration (MIC) of 15.6 µg/mL against Staphylococcus aureus. researchgate.net Thiazole-based pyrrolidine derivatives have also been explored, with one compound (11 ) selectively inhibiting Gram-positive bacteria, exhibiting an inhibition zone of 30.53 ± 0.42 mm against S. aureus at a 400 µg concentration. biointerfaceresearch.com

Other research has shown that certain pyrrolidine-2,5-dione derivatives possess moderate activity against Staphylococcus aureus (Gram-positive) and Vibrio cholerae (Gram-negative), with MICs ranging from 16 to 128 µg/mL. scispace.com Additionally, 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid derivatives have been tested against strains such as E. coli, P. aeruginosa (Gram-negative), S. aureus, and B. subtilis (Gram-positive). frontiersin.org

Table 4: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Bacterial Strain | Activity Measurement | Result | Source |

|---|---|---|---|---|

| Compound 4b | Staphylococcus aureus (Gram-positive) | MIC | 15.6 µg/mL | researchgate.net |

| Compound 11 (Thiazole-based) | Staphylococcus aureus (Gram-positive) | Inhibition Zone | 30.53 ± 0.42 mm (at 400 µg) | biointerfaceresearch.com |

| Compound 8 (Pyrrolidine-2,5-dione) | Staphylococcus aureus (Gram-positive) | MIC | 16-64 µg/mL | scispace.com |

| Compound 8 (Pyrrolidine-2,5-dione) | Vibrio cholerae (Gram-negative) | MIC | 16-64 µg/mL | scispace.com |

| Compound 27a | Staphylococcus aureus (Gram-positive) | MIC | 16 µg/mL | frontiersin.org |

Antifungal Activity

In addition to antibacterial properties, this compound derivatives have been evaluated for their antifungal potential. core.ac.ukresearchgate.netscispace.com Metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide, specifically with Cu(II), Co(II), and Ni(II), were tested against fungi such as Aspergillus niger and Candida albicans and were found to possess significant antifungal activities. core.ac.ukresearchgate.net The copper complex, CuL2Cl2 , showed particularly noteworthy activity. core.ac.uk

Another study of pyrrolidine-2,5-dione derivatives (3, 5, and 8 ) tested their efficacy against several yeast strains. scispace.com These compounds displayed moderate antifungal activity against Candida albicans, Candida tropicalis, and Cryptococcus neoformans, with MIC values ranging from 64 to 256 µg/mL. scispace.com Furthermore, 2-pyrrolidone-5-carboxylic acid , a natural derivative produced by the bacterium Burkholderia sp., has been shown to have an antifungal effect on the hyphal growth and spore germination of the pathogenic oomycete Saprolegnia sp. researchgate.net

Table 5: Antifungal Activity of this compound Derivatives

| Compound/Derivative | Fungal Strain | Activity Measurement | Result | Source |

|---|---|---|---|---|

| CuL2Cl2 | Aspergillus niger, Candida albicans | - | Significant antifungal activity | core.ac.uk |

| Compound 8 (Pyrrolidine-2,5-dione) | Candida albicans | MIC | 64-256 µg/mL | scispace.com |

| Candida tropicalis | MIC | 64-256 µg/mL | scispace.com | |

| Cryptococcus neoformans | MIC | 64-256 µg/mL | scispace.com | |

| 2-pyrrolidone-5-carboxylic acid | Saprolegnia sp. | - | Inhibited hyphal growth and spore germination | researchgate.net |

Anti-biofilm Activity

Certain derivatives of this compound have demonstrated notable anti-biofilm activity, representing a promising avenue for combating bacterial infections that are often resistant to conventional antibiotics. nih.govnih.gov Biofilms are structured communities of bacteria encased in a self-produced matrix, which protects them from host immune responses and antimicrobial agents. The ability of pyrrolidine derivatives to inhibit the formation of these biofilms or eradicate established ones is of significant therapeutic interest. researchgate.netsemanticscholar.orgrsc.org

For example, a library of novel 2-(het)arylpyrrolidine-1-carboxamides was synthesized and evaluated for their biological activities. nih.govnih.gov Within this series, compounds possessing a benzofuroxan (B160326) moiety were found to be particularly effective at suppressing the growth of bacterial biofilms. nih.govnih.gov In other studies, pyrrolidine-substituted derivatives of carbamic acid have been investigated for their ability to both inhibit biofilm formation and disrupt mature biofilms of Staphylococcus aureus. researchgate.net These compounds were shown to inhibit 80% of biofilm growth at concentrations equal to or twice their minimum inhibitory concentration (MIC). researchgate.net

Furthermore, a novel library of pyrrolidine-2,3-dione (B1313883) monomers and dimers has been synthesized and shown to possess potent anti-biofilm properties. semanticscholar.orgrsc.org These compounds have exhibited a low ratio of minimum biofilm eradication concentration (MBEC) to MIC, indicating their effectiveness against biofilm-embedded bacteria. rsc.org The enol moiety within the pyrrolidine-2,3-dione structure was found to be essential for their antimicrobial and anti-biofilm activity. semanticscholar.org

Table 2: Anti-biofilm Activity of Pyrrolidine Derivatives

| Compound Class | Target Organism | Activity | Key Findings |

| 2-(het)arylpyrrolidine-1-carboxamides with a benzofuroxan moiety | Bacteria (unspecified) | Biofilm growth suppression | Effectively suppressed the growth of bacterial biofilms. nih.govnih.gov |

| Pyrrolidine-1-yl substituted derivatives of carbamic acid | Staphylococcus aureus ATCC 29213 | Biofilm inhibition and disruption | Inhibited 80% of biofilm growth at concentrations ≥ MIC and disrupted mature biofilms at concentrations 2-fold higher than the minimum bactericidal concentration (MBC). researchgate.net |

| Pyrrolidine-2,3-dione monomers and dimers | Staphylococcus aureus | Biofilm inhibition and eradication | Displayed potent anti-biofilm properties and a low MBEC-to-MIC ratio. semanticscholar.orgrsc.org |

Antidiabetic Activity

Derivatives of this compound have been investigated for their potential as antidiabetic agents, primarily through the inhibition of key enzymes involved in carbohydrate metabolism and glucose homeostasis. nih.govnih.govresearchgate.net

α-Amylase Inhibition

α-Amylase is a crucial enzyme in the digestive system that breaks down complex carbohydrates into simpler sugars. nih.gov By inhibiting this enzyme, the rate of glucose absorption can be slowed, helping to manage post-meal blood sugar spikes in individuals with type 2 diabetes. researchgate.net

Several studies have synthesized and evaluated pyrrolidine derivatives for their α-amylase inhibitory activity. nih.govresearchgate.net For instance, N-substituted-acetylpyrrolidine derivatives, such as N-(benzyl)-2-acetylpyrrolidine and N-(tosyl)-2-acetylpyrrolidine, have been shown to inhibit α-amylase. nih.gov In another study, a series of chalcones containing a pyrrolidine moiety were synthesized and tested for their dual inhibitory effects on both α-amylase and α-glucosidase. nih.gov One of these compounds exhibited an excellent inhibitory effect against α-amylase with an IC50 value of 14.61 ± 0.12 μM. nih.gov Kinetic analyses of some of these derivatives have suggested a mixed type of inhibition against α-amylase. nih.gov

Table 3: α-Amylase Inhibitory Activity of Pyrrolidine Derivatives

| Compound | IC50 Value | Type of Inhibition |

| N-(benzyl)-2-acetylpyrrolidine (4a) | 2.72 ± 0.09 mM | Mixed |

| N-(tosyl)-2-acetylpyrrolidine (4b) | 3.21 ± 0.65 mM | Mixed |

| Pyrrolidine-based Chalcone (Compound 3) | 14.61 ± 0.12 μM | Not specified |

α-Glucosidase Inhibition

α-Glucosidase is another key enzyme in carbohydrate digestion, responsible for breaking down disaccharides into monosaccharides, which are then absorbed into the bloodstream. nih.govnih.gov Inhibition of α-glucosidase is a well-established therapeutic strategy for managing type 2 diabetes. acs.org

Pyrrolidine derivatives have demonstrated significant potential as α-glucosidase inhibitors. nih.govacs.orgresearchgate.net For example, N-substituted-acetylpyrrolidine derivatives have shown potent inhibitory activity against α-glucosidase, with IC50 values in the millimolar and micromolar range. nih.gov Specifically, N-(benzyl)-2-acetylpyrrolidine was found to have an IC50 of 0.52 ± 0.02 mM. nih.gov Similarly, a series of pyrrolidine-based chalcones were synthesized, with one compound showing a strong inhibitory effect on α-glucosidase with an IC50 of 25.38 ± 2.09 μM. nih.gov The development of dihydroxy pyrrolidine derivatives has also yielded potent α-glucosidase inhibitors, with some compounds being 3-4 times more potent than standard drugs. researchgate.net Kinetic studies have indicated that these derivatives can act as mixed-type inhibitors of α-glucosidase. nih.gov

Table 4: α-Glucosidase Inhibitory Activity of Pyrrolidine Derivatives

| Compound | IC50 Value | Type of Inhibition |

| N-(benzyl)-2-acetylpyrrolidine (4a) | 0.52 ± 0.02 mM | Mixed |

| N-(tosyl)-2-acetylpyrrolidine (4b) | 1.64 ± 0.08 mM | Mixed |

| Pyrrolidine-based Chalcone (Compound 3) | 25.38 ± 2.09 μM | Not specified |

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl Peptidase-4 (DPP-4) is an enzyme that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). tandfonline.combohrium.com These hormones play a crucial role in regulating blood glucose levels by stimulating insulin (B600854) secretion. tandfonline.combohrium.com By inhibiting DPP-4, the levels of active incretins are increased, leading to better glycemic control. nih.gov

The development of DPP-4 inhibitors is a major focus in the treatment of type 2 diabetes. tandfonline.comnih.gov Pyrrolidine-2-carboxylic acid analogs have been the subject of computational studies to explore their potential as DPP-4 inhibitors. tandfonline.comnih.gov These studies involve molecular docking and dynamic simulations to predict the binding affinity of these compounds to the DPP-4 enzyme. The results of such studies can guide the design of novel and more potent DPP-4 inhibitors. For example, a cyanopyrrolidide compound, NVP DPP728, was one of the first DPP-4 inhibitors to be used in clinical studies for type 2 diabetes. nih.gov This compound acts as a competitive inhibitor of the enzyme. nih.gov

Antiviral Activity (e.g., Respiratory Syncytial Virus (hRSV))

This compound derivatives have also been identified as having promising antiviral activity, particularly against the human Respiratory Syncytial Virus (hRSV). nih.govacs.orgcore.ac.uk hRSV is a common cause of lower respiratory tract infections, especially in infants and young children. nih.govacs.org

Through high-throughput screening of a large compound library, a sulfonylpyrrolidine scaffold was identified as a potential inhibitor of hRSV. nih.govacs.org Subsequent optimization of this scaffold led to the development of compounds with significant antiviral potency. One such compound, (S)-N-(2,5-Dimethylphenyl)-1-(quinoline-8-ylsulfonyl)this compound, demonstrated the ability to inhibit the virus-induced cytopathic effect during the entry stage of infection. nih.govacs.org This compound exhibited an EC50 of 2.3 ± 0.8 μM and was capable of reducing the viral titer by 100-fold. nih.govacs.org Compared to the existing antiviral drug ribavirin, this sulfonylpyrrolidine derivative showed improved in vitro potency and a better selectivity index, with marginal cytotoxicity. nih.govacs.org

Table 5: Antiviral Activity of a this compound Derivative against hRSV

| Compound | Virus | EC50 | CC50 | Key Findings |

| (S)-N-(2,5-Dimethylphenyl)-1-(quinoline-8-ylsulfonyl)this compound (5o) | Human Respiratory Syncytial Virus (hRSV) | 2.3 ± 0.8 μM | 30.9 ± 1.1 μM | Inhibited virus-induced cytopathic effect in the entry stage of infection and reduced viral titer by 100-fold. nih.govacs.org |

Neurotransmitter and Receptor Modulation

Derivatives of this compound have demonstrated significant activity in modulating a variety of neurotransmitter systems and receptors, highlighting their potential in the development of novel therapeutics for neurological and other disorders.

One of the most well-characterized this compound derivatives is (3R)-[(2S)-pyrrolidinylcarbonyl)amino]-2-oxo-1-pyrrolidineacetamide (PAOPA). This compound acts as a potent positive allosteric modulator (PAM) of the dopamine (B1211576) D2 receptor. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand, dopamine. PAOPA has been shown to enhance the binding of dopamine agonists to D2 receptors without affecting the binding of antagonists. This modulation can fine-tune dopaminergic neurotransmission, which is a key target in treating conditions like schizophrenia. Research has shown that PAOPA can prevent and reverse behavioral and biochemical abnormalities in preclinical animal models of schizophrenia.

Table 1: Activity of PAOPA on Dopamine D2 Receptors

| Compound | Action | Receptor | Effect |

|---|---|---|---|

| PAOPA | Positive Allosteric Modulator | Dopamine D2 | Enhances agonist binding |

The nociceptin/orphanin FQ (NOP) receptor, a member of the opioid receptor family, is involved in a range of physiological processes, including pain perception. Certain this compound derivatives have been identified as potent antagonists for this receptor. A key example is 1-benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl] this compound, also known as C-24. This compound exhibits a subnanomolar affinity for the NOP receptor and demonstrates exceptional selectivity (over 9,000-fold) compared to other opioid receptors. In functional assays, C-24 effectively inhibits the stimulatory effects of N/OFQ, the endogenous ligand for the NOP receptor, with subnanomolar potency.

Table 2: NOP Receptor Antagonist Activity

| Compound | Activity | Affinity | Selectivity |

|---|---|---|---|

| C-24 | NOP Receptor Antagonist | Subnanomolar | >9000-fold |

The melanocortin-4 receptor (MC4R) plays a critical role in regulating energy homeostasis and is a significant target for obesity treatments. A series of 3-arylthis compound derivatives have been synthesized and evaluated as MC4R ligands. Research in this area has revealed that the stereochemistry of these compounds is crucial for their activity. Specifically, the (2R,3R)-pyrrolidine isomer was found to possess the most potent affinity for the MC4R among four tested stereoisomers. Further studies on trans-4-phenylpyrrolidine-3-carboxamides showed that different diastereoisomers could act as either potent agonists or antagonists. For instance, the (3S,4R)-compound displayed agonist activity with a Kᵢ of 11 nM and an EC₅₀ of 24 nM, while its (3R,4S)-isomer acted as an antagonist with a Kᵢ of 8.6 nM and an IC₅₀ of 65 nM.

Table 3: Activity of Pyrrolidine Derivatives at the Melanocortin-4 Receptor

| Compound Stereoisomer | Activity | Kᵢ (nM) | Functional Assay (nM) |

|---|---|---|---|

| (3S,4R)-isomer | Agonist | 11 | EC₅₀ = 24 |

| (3R,4S)-isomer | Antagonist | 8.6 | IC₅₀ = 65 |

The chemokine receptor CXCR4 is implicated in several diseases, including cancer metastasis and HIV infection. Novel pyrrolidine-based antagonists have been designed to target this receptor. One such compound, designated as compound 46 in a specific study, has shown potent binding affinity to the CXCR4 receptor, with an IC₅₀ value of 79 nM in a competitive antibody displacement assay. researchgate.net Functionally, it is a powerful inhibitor of CXCL12-induced cytosolic calcium flux, a key signaling event downstream of CXCR4 activation, with an IC₅₀ of 0.25 nM. researchgate.net This compound also effectively mitigated cancer cell migration in a transwell invasion assay, demonstrating its potential to inhibit metastasis. researchgate.net

Table 4: CXCR4 Antagonist Activity

| Compound | Assay | IC₅₀ (nM) |

|---|---|---|

| Compound 46 | 12G5 Antibody Displacement | 79 |

| Compound 46 | CXCL12 Induced Calcium Flux | 0.25 |

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132), is a primary strategy for managing Alzheimer's disease. While the core this compound structure has been explored broadly, specific research has focused on related pyrrolidin-2-one derivatives as potential AChE inhibitors. A library of rationally designed molecules based on this scaffold demonstrated good binding affinity with AChE in computational docking and molecular dynamics simulation studies. nih.gov For example, the compound 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one showed a higher docking score than the established drug donepezil, indicating strong potential for potent inhibition. nih.gov

Enzyme Inhibition (General)

Beyond their interaction with receptors, this compound derivatives are effective inhibitors of various enzymes.

This class of compounds has been identified as a novel series of inhibitors for InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, a key target for anti-tuberculosis drugs. nih.govnih.gov High-throughput screening identified a lead pyrrolidine carboxamide with an IC₅₀ of 10.05 μM. nih.gov Subsequent optimization led to significantly more potent compounds, such as a derivative with 3,5-dichloro substituents (d11), which exhibited an IC₅₀ of 0.39 μM. nih.gov

Furthermore, other pyrrolidine derivatives have been investigated as inhibitors of carbohydrate-hydrolyzing enzymes. nih.govnih.gov In the context of managing type-2 diabetes, inhibiting α-amylase and α-glucosidase can control postprandial glucose levels. nih.gov A 4-methoxy analogue of a synthesized series (3g) showed noteworthy dual inhibitory activity against both α-amylase (IC₅₀ of 26.24 μg/mL) and α-glucosidase (IC₅₀ of 18.04 μg/mL). nih.gov Another series of pyrrolidine-chalcone hybrids also demonstrated excellent dual inhibitory effects, with one compound (compound 3) showing an IC₅₀ of 14.61 μM against α-amylase and 25.38 μM against α-glucosidase. acs.org

Table 5: General Enzyme Inhibition by Pyrrolidine Carboxamide Derivatives

| Derivative Class | Target Enzyme | Lead Compound | IC₅₀ |

|---|---|---|---|

| Phenyl-substituted | InhA | d11 (3,5-dichloro) | 0.39 μM |

| N-Boc-proline amides | α-Amylase | 3g (4-methoxy) | 26.24 μg/mL |

| N-Boc-proline amides | α-Glucosidase | 3g (4-methoxy) | 18.04 μg/mL |

| Pyrrolidine-chalcones | α-Amylase | Compound 3 | 14.61 μM |

| Pyrrolidine-chalcones | α-Glucosidase | Compound 3 | 25.38 μM |

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma and epilepsy. nih.gov

Novel multi-functionalized pyrrolidine-containing benzenesulfonamides have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase (hCA) isoforms. Specifically, the inhibitory activities against cytosolic isoforms hCA I and hCA II were investigated. One of the synthesized compounds, Compound 3b , demonstrated significant inhibitory potency with Ki values of 17.61 ± 3.58 nM against hCA I and 5.14 ± 0.61 nM against hCA II, identifying it as a potent CA inhibitor. nih.gov

Table 1: Carbonic Anhydrase Inhibition by Pyrrolidine Derivatives

| Compound | Target Isoform | Inhibition Constant (Ki) |

|---|---|---|

| Compound 3b | hCA I | 17.61 ± 3.58 nM |

Sphingosine (B13886) Kinase (SphK) Inhibition

Sphingosine kinases (SphKs) are lipid kinases that phosphorylate sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid involved in various cellular processes, including cell growth, proliferation, and inflammation. There are two isoforms, SphK1 and SphK2, which have emerged as important drug targets. nih.gov

Several pyrrolidine-based compounds have been identified as potent inhibitors of SphK1. For instance, VPC96091 , with a chemical name (S)-1-(4-dodecylbenzoyl)pyrrolidine-2-carboximidamide hydrochloride, is a selective SphK1 inhibitor with a Ki of 0.10 µM for SphK1 and 1.50 µM for SphK2. nih.gov Another potent inhibitor, Compound 51 , which features a this compound core, exhibited an IC50 of 0.058 µM for SphK1. nih.gov Furthermore, SLP7111228 , or (S)-2-((3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboximidamide hydrochloride, is another selective SphK1 inhibitor with a Ki value of 48 nM. nih.gov

Table 2: Sphingosine Kinase Inhibition by Pyrrolidine Derivatives

| Compound | Target Isoform | Potency |

|---|---|---|

| VPC96091 | SphK1 | Ki = 0.10 µM |

| SphK2 | Ki = 1.50 µM | |

| Compound 51 | SphK1 | IC50 = 0.058 µM |

Collagenase Inhibition

Collagenases are enzymes that break down collagen, the main structural protein in the extracellular matrix. Their inhibition is a target for therapeutic intervention in conditions characterized by excessive collagen degradation, such as skin aging and certain inflammatory diseases. rsc.org

While the pyrrolidine scaffold is common in various enzyme inhibitors, specific research on this compound derivatives as direct collagenase inhibitors is not extensively documented in the available literature. The search for collagenase inhibitors has largely focused on other classes of compounds, such as naturally occurring flavonoids. Studies have shown that certain flavonoids, particularly flavonols, can inhibit collagenase activity, suggesting their potential to prevent collagen breakdown. rsc.orgmedchemexpress.com For example, quercetin (B1663063) was identified as a notable inhibitor of collagenase from Clostridium histolyticum with an IC50 of 286 µM. rsc.org Further research is needed to explore the potential of this compound derivatives in this therapeutic area.

Poly(ADP-ribose) Polymerase-1 and -2 (PARP-1,-2) Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in DNA repair and other cellular processes. researchgate.net PARP inhibitors are a class of targeted cancer therapies, particularly effective in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA mutations. researchgate.net

The benzimidazole (B57391) carboxamide scaffold, which can incorporate a pyrrolidine ring, has been a foundation for the development of potent PARP-1 and PARP-2 inhibitors. researchgate.net A prominent example is Veliparib (ABT-888) , chemically known as 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide. semanticscholar.org This compound demonstrates excellent potency against both PARP-1 and PARP-2, with a Ki of 5 nM. semanticscholar.org Further research has led to the discovery of other potent derivatives, such as compounds 5cj and 5cp , which exhibited IC50 values of approximately 4 nM against both PARP-1 and PARP-2, similar to Veliparib. researchgate.net

Table 3: PARP-1 and PARP-2 Inhibition by Pyrrolidine Derivatives

| Compound | Target Isoform | Potency |

|---|---|---|

| Veliparib (ABT-888) | PARP-1 & PARP-2 | Ki = 5 nM |

| Compound 5cj | PARP-1 & PARP-2 | IC50 ≈ 4 nM |

Topoisomerase IV and DNA Gyrase Inhibition

Bacterial DNA gyrase and topoisomerase IV are essential enzymes that control the topological state of DNA during replication and are validated targets for antibacterial agents. The ATP-binding sites of these enzymes, located on the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV, are highly conserved, making them attractive for the development of broad-spectrum inhibitors.

A series of N-phenylpyrrolamide derivatives have been identified as potent inhibitors of these bacterial enzymes. For instance, compound 22i showed an IC50 of 143 nM against E. coli topoisomerase IV. Another class of inhibitors, 1,2,4-oxadiazole (B8745197)/pyrrolidine hybrids, also demonstrated significant activity. Compound 16 from this series was a potent inhibitor of E. coli DNA gyrase with an IC50 of 120 nM and also inhibited S. aureus DNA gyrase with an IC50 of 0.21 µM. This compound was more potent than the reference drug novobiocin (B609625) against E. coli and S. aureus topoisomerase IV.

Table 4: Topoisomerase IV and DNA Gyrase Inhibition by Pyrrolidine Derivatives

| Compound | Target Enzyme | Organism | Potency (IC50) |

|---|---|---|---|

| Compound 22i | Topoisomerase IV | E. coli | 143 nM |

| Compound 16 | DNA Gyrase | E. coli | 120 nM |

| DNA Gyrase | S. aureus | 0.21 µM | |

| Topoisomerase IV | E. coli | 3.07 µM |

Anthelmintic Activity

Helminth infections in humans and livestock pose a significant global health and economic burden. The emergence of resistance to existing anthelmintic drugs necessitates the discovery of new chemical entities with novel modes of action.